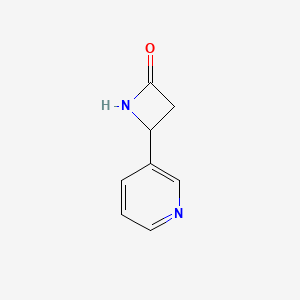
4-(Pyridin-3-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)azetidin-2-one is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of 4-(pyridin-3-yl)azetidin-2-one exhibit promising anticancer activities. For instance, compounds synthesized from this scaffold have shown inhibitory effects against various cancer cell lines, suggesting potential as therapeutic agents. A study highlighted the structure-activity relationship (SAR) of these derivatives, demonstrating their effectiveness against gastrointestinal stromal tumors (GISTs), where mutations in the c-KIT receptor are prevalent .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Recent investigations synthesized several derivatives that displayed significant antibacterial and antifungal activities. For example, derivatives with different substituents (such as halogens) were tested against pathogens like Staphylococcus aureus and Aspergillus niger, showing varying degrees of effectiveness .
Biological Applications
Neurological Disorders
this compound and its analogs have been evaluated for their potential in treating neurological disorders. Some studies have focused on their interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in cognitive function and mood regulation. Compounds derived from this scaffold have shown selective binding and partial agonistic activity at these receptors, indicating potential use in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD) .
Chemical Synthesis
Building Blocks for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable in the development of new pharmaceuticals and agrochemicals.
Case Study 1: Anticancer Activity
A study synthesized a series of this compound derivatives and evaluated their anticancer properties against GIST cell lines. The results indicated that specific substitutions on the pyridine ring enhanced cytotoxicity, making these compounds suitable candidates for further development as anticancer agents .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers synthesized a range of this compound derivatives with varying electronic properties. These compounds were tested against several bacterial and fungal strains, revealing that some derivatives exhibited potent activity comparable to standard antibiotics .
Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Effective against GIST; structure modifications enhance activity |
| Antimicrobial Activity | Antibiotics | Significant antibacterial/fungal activity against multiple strains |
| Biological Research | Neurological disorder treatments | Selective nAChR binding; potential for depression treatment |
| Chemical Synthesis | Building blocks for pharmaceuticals | Versatile in creating complex heterocycles |
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-pyridin-3-ylazetidin-2-one |
InChI |
InChI=1S/C8H8N2O/c11-8-4-7(10-8)6-2-1-3-9-5-6/h1-3,5,7H,4H2,(H,10,11) |
InChI Key |
XLPOMDZMONNHOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC1=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













